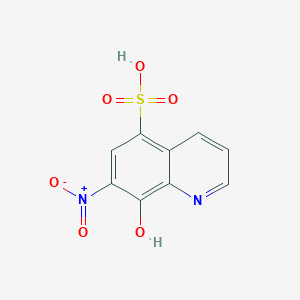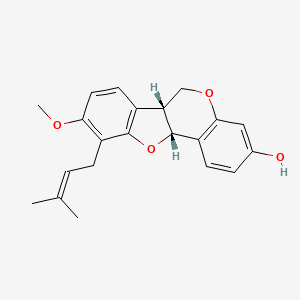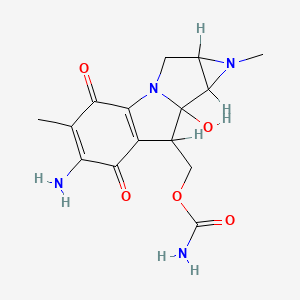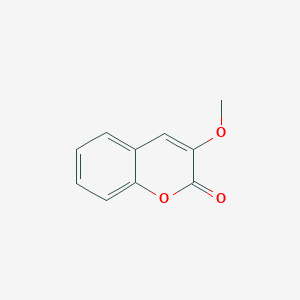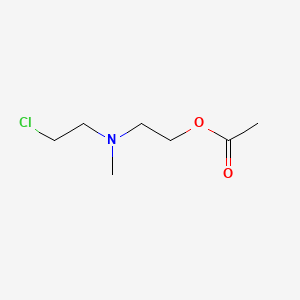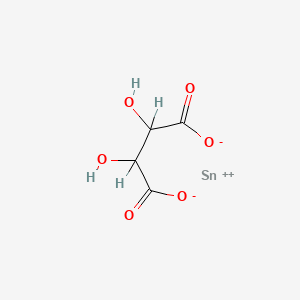![molecular formula C26H44N8 B1213211 Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl- CAS No. 62134-35-4](/img/structure/B1213211.png)
Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl- is a complex organic compound belonging to the class of bicyclic [6 + 6] systems This compound is characterized by its unique structure, which includes two dimethylamino groups and two cyclohexylamino groups attached to a pyrimido[5,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl- typically involves multiple steps. One common method starts with the preparation of 2,4,6,8-tetrachloropyrimido[5,4-d]pyrimidine. This intermediate is then reacted with cyclohexylamine in the presence of a solvent such as acetone to yield 2,6-dichloro-4,8-bis(cyclohexylamino)pyrimido[5,4-d]pyrimidine. The final step involves the substitution of the chlorine atoms with dimethylamine under controlled conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or cyclohexylamino groups are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl- can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Pyrido[1,2-a]pyrimidines: These compounds have a different arrangement of nitrogen atoms in the ring system but exhibit similar chemical reactivity.
Pyrimido[1,6-a]pyrimidines: These compounds have a different fusion pattern of the pyrimidine rings but share some biological activities.
The uniqueness of Pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, N4,N8-dicyclohexyl-N2,N2,N6,N6-tetraethyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
62134-35-4 |
|---|---|
Molecular Formula |
C26H44N8 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
4-N,8-N-dicyclohexyl-2-N,2-N,6-N,6-N-tetraethylpyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
InChI |
InChI=1S/C26H44N8/c1-5-33(6-2)25-29-21-22(23(31-25)27-19-15-11-9-12-16-19)30-26(34(7-3)8-4)32-24(21)28-20-17-13-10-14-18-20/h19-20H,5-18H2,1-4H3,(H,27,29,31)(H,28,30,32) |
InChI Key |
AQOQDBAUPSLZOM-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC2=C(C(=N1)NC3CCCCC3)N=C(N=C2NC4CCCCC4)N(CC)CC |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=N1)NC3CCCCC3)N=C(N=C2NC4CCCCC4)N(CC)CC |
Key on ui other cas no. |
62134-35-4 |
Synonyms |
2,6-bis(dimethylamino)-4,8-bis(cyclohexylamino)pyrimido(5,4-d)pyrimidine AWD 625 AWD-625 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


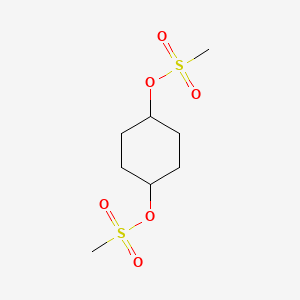
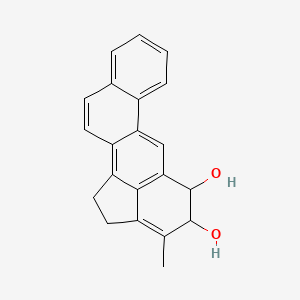
![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)
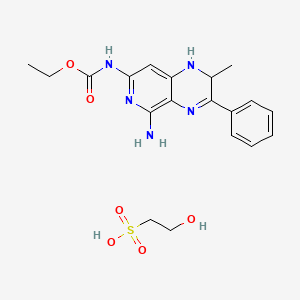
![3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1213134.png)
![N-(3-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B1213135.png)
![N-[2-(4-fluorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B1213137.png)
